molecular formula C7H9ClN2 B3169375 (S)-2-Chloro-4-(1-amino)ethylpyridine CAS No. 937399-99-0

(S)-2-Chloro-4-(1-amino)ethylpyridine

Cat. No. B3169375
CAS RN: 937399-99-0
M. Wt: 156.61
InChI Key: QVYJLHKUZZRYEH-YFKPBYRVSA-N
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Description

“(S)-2-Chloro-4-(1-amino)ethylpyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom, similar to benzene. The “2-Chloro” indicates a chlorine atom is attached to the second carbon in the ring, and the “4-(1-amino)ethyl” suggests an ethyl group with an amino group is attached to the fourth carbon .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-aminopyrimidines, have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring with the aforementioned substitutions. Pyridine rings are planar and aromatic, contributing to the stability of the molecule .


Chemical Reactions Analysis

Amines, like the one in this compound, can undergo various reactions. They can act as nucleophiles in substitution reactions or bases in acid-base reactions . The chlorine atom might make this compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Amino acids, which this compound partially resembles, are usually colorless, crystalline solids. They have high melting points and are soluble in water .

Scientific Research Applications

Exploring the Role of Chemical Compounds in Scientific Research

Understanding Chemical Interactions and Biological Effects

Research into chemical compounds like "(S)-2-Chloro-4-(1-amino)ethylpyridine" often focuses on their interactions with biological systems. For example, studies on the metabolism of halogenated ethylenes highlight the biochemical transformations and potential impacts of structurally related compounds on living organisms (Leibman & Ortiz, 1977). These findings contribute to our understanding of chemical toxicity, environmental impacts, and therapeutic potentials.

Investigating Molecular Mechanisms

The exploration of amino acids and related compounds provides insights into their roles beyond protein synthesis. For instance, research on β-alanine, a non-proteinogenic amino acid, has shed light on its various functions in plants, including stress response and participation in essential metabolic pathways (Parthasarathy, Savka, & Hudson, 2019). Similar studies on compounds like "this compound" could reveal unique biological activities and applications.

Advancing Material Science and Biomedical Research

Chemical compounds also play critical roles in the development of new materials and biomedical applications. For example, polymers based on amino acids show promise in drug delivery systems due to their biocompatibility and biodegradability (Thompson & Scholz, 2021). Research into specific chemical entities like "this compound" could uncover novel applications in nanotechnology, pharmaceuticals, and beyond.

Enhancing Analytical Techniques

The development of sensors and biosensors incorporating conducting polymers and molecularly imprinted polymers for the detection of amino acids illustrates the importance of chemical compounds in analytical chemistry (Dinu & Apetrei, 2022). Such technologies offer precise, sensitive methods for monitoring environmental pollutants, food safety, and biomedical markers.

Future Directions

The future directions would depend on the context in which this compound is used. In medicinal chemistry, similar compounds have been studied for their potential as antitrypanosomal and antiplasmodial agents .

properties

IUPAC Name

(1S)-1-(2-chloropyridin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYJLHKUZZRYEH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=NC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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